Product packaging for 6,8-Dimethylergolin-9-ol(Cat. No.:CAS No. 58800-20-7)

6,8-Dimethylergolin-9-ol

Cat. No.: B1194631
CAS No.: 58800-20-7
M. Wt: 256.34 g/mol
InChI Key: JUXRVSRUBIFVKE-CZLJMHDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethylergolin-9-ol, also widely known in research circles as Fumigaclavine B, is an ergoline alkaloid of significant scientific interest . It has a molecular formula of C16H20N2O and a molecular weight of 256.349 g/mol (monoisotopic mass: 256.157563) . The compound is characterized by its specific stereochemistry, listed under CAS registry number 6879-93-2 . As a member of the ergoline family, this compound serves as a crucial scaffold and intermediate in pharmacological and chemical research. Its structure, featuring multiple defined stereocenters, makes it a valuable subject for studies in organic synthesis and for exploring structure-activity relationships (SAR) . Researchers utilize this compound to investigate the biological activity of ergot-derived alkaloids and as a building block for the synthesis of more complex molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on the consistent quality and precise characterization of this compound for their advanced investigative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O B1194631 6,8-Dimethylergolin-9-ol CAS No. 58800-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58800-20-7

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(6aR,9S,10R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol

InChI

InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13+,15+,16+/m0/s1

InChI Key

JUXRVSRUBIFVKE-CZLJMHDISA-N

SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C

Isomeric SMILES

C[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@@H]1O)C

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C

Synonyms

6,8-dimethylergolin-9-ol
isofumigaclavine B

Origin of Product

United States

Synthetic Approaches to 6,8 Dimethylergolin 9 Ol and Ergoline Analogs

Classical Chemical Synthesis Strategies for the Ergoline (B1233604) Skeleton

The construction of the tetracyclic ergoline ring system is a complex undertaking that has spurred the development of various synthetic strategies. While truly "classical" methods in the vein of early 20th-century alkaloid synthesis are scarce for this specific compound, modern organic synthesis has provided several elegant approaches to the core structure.

A prevalent strategy in contemporary ergoline synthesis involves the use of transition metal-catalyzed reactions to form key carbon-carbon and carbon-nitrogen bonds. One notable approach is the palladium-catalyzed intramolecular Larock indole (B1671886) synthesis . This powerful reaction allows for the assembly of the B and C rings of the ergoline core in a single step from a suitably functionalized aniline (B41778) precursor. This method has been instrumental in the total synthesis of several fumigaclavine analogs and highlights a modern solution to a classical synthetic challenge.

Another significant strategy revolves around C-H bond insertion reactions . This approach seeks to form the C-ring by creating a carbon-carbon bond between the indole nucleus and the D-ring. While challenging, successful intramolecular C-H insertion reactions, often mediated by rhodium catalysts, have been reported in the synthesis of the ergoline scaffold. The efficiency of these reactions is highly dependent on the nature of the catalyst and the substrate, particularly the substituents on the indole nitrogen and the D-ring.

Synthetic StrategyKey TransformationCatalyst/Reagent ExampleAdvantage
Palladium-Catalyzed AnnulationIntramolecular Larock Indole SynthesisPalladium(II) acetateHigh efficiency, convergent
C-H Bond InsertionIntramolecular C-H insertionRhodium(II) acetateDirect C-C bond formation
Linear SynthesisStepwise ring constructionPictet-Spengler reactionBuilds complexity gradually

Stereoselective Synthesis of 6,8-Dimethylergolin-9-ol and Related Stereoisomers

The biological activity of ergoline alkaloids is critically dependent on their stereochemistry. This compound possesses multiple stereocenters, and the precise spatial arrangement of the substituents at positions 6, 8, and 9 is crucial for its properties. Therefore, achieving stereocontrol is a paramount objective in any synthetic endeavor.

The stereochemistry of the ergoline ring system can be influenced by several factors during synthesis. The relative configuration of substituents on the D-ring precursor can dictate the stereochemical outcome of the final cyclization steps. Chiral auxiliaries and asymmetric catalysts are also employed to induce enantioselectivity.

In the context of modern synthetic methods like the palladium-catalyzed intramolecular Larock indole annulation, a subsequent Tsuji-Trost allylation cascade has been utilized. This sequence allows for the divergent synthesis of various ergot alkaloids, including different stereoisomers, by carefully controlling the reaction conditions and the nature of the starting materials. This approach provides a powerful tool for accessing a range of stereochemically diverse ergoline analogs for biological evaluation.

The inherent diastereoselectivity of certain reactions can also be exploited. For instance, in some C-H insertion strategies, the stereochemistry of an existing center in the molecule can direct the formation of a new stereocenter with high selectivity, leading to a single diastereomer of the ergoline product.

Derivatization Strategies for Modifying the Ergoline Core and Peripheral Functionalities

To explore the structure-activity relationships (SAR) of this compound and to develop analogs with potentially enhanced or modified biological profiles, derivatization of the ergoline core and its peripheral functional groups is essential.

One of the most accessible functional groups for modification in this compound is the hydroxyl group at the C-9 position. This alcohol can be subjected to a variety of chemical transformations:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers by reaction with acyl chlorides, anhydrides, or alkyl halides. This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements for biological activity at this position.

Oxidation: Oxidation of the C-9 alcohol would yield the corresponding ketone, providing another avenue for further functionalization.

Deoxygenation: Removal of the hydroxyl group would lead to the corresponding 6,8-dimethylergoline, allowing for an assessment of the importance of the C-9 oxygenation.

The nitrogen atom at the N-6 position of the ergoline core is another key site for modification. The methyl group can potentially be removed and replaced with other alkyl or functionalized groups. This modification can significantly impact the pharmacological properties of the molecule, as the nature of the N-6 substituent is known to be a critical determinant of receptor binding and activity in other ergoline alkaloids.

Furthermore, modifications to the indole portion of the molecule (A and B rings) can also be explored, although this is often a more synthetically challenging endeavor once the tetracyclic core is assembled. Strategies such as electrophilic aromatic substitution could potentially be employed to introduce substituents onto the aromatic ring system.

Structural Elucidation and Conformational Analysis of 6,8 Dimethylergolin 9 Ol

Application of Spectroscopic Methodologies for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For ergoline (B1233604) alkaloids, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts and coupling constants that define the tetracyclic ergoline core and the nature and placement of its substituents. In the case of 6,8-dimethylergolin-9-ol, the presence of two methyl groups at the N-6 and C-8 positions, and a hydroxyl group at C-9, would be confirmed by specific resonances in the NMR spectra. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The mass spectrum of the related compound fumigaclavine C shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns that are characteristic of the ergoline skeleton. researchgate.net Similar fragmentation pathways would be expected for this compound, involving the loss of the hydroxyl group, methyl groups, and cleavage of the D-ring.

Table 1: Spectroscopic Data for a Representative Ergoline Alkaloid (Fumigaclavine C)

Spectroscopic TechniqueObserved DataInterpretation
¹H NMRComplex pattern of signals for aromatic and aliphatic protons.Confirms the presence of the ergoline ring system and substituents.
¹³C NMRResonances corresponding to all carbon atoms in the molecule.Elucidates the carbon skeleton of the compound.
Mass SpectrometryMolecular ion peak and characteristic fragment ions.Determines the molecular weight and provides structural clues.
Infrared SpectroscopyAbsorption bands for O-H, C-H, and other functional groups.Identifies the functional groups present in the molecule.

Stereochemical Considerations and Characterization of Isomeric Forms

The ergoline ring system contains multiple chiral centers, leading to the possibility of several stereoisomers. The relative and absolute stereochemistry of these centers significantly influences the molecule's three-dimensional shape and biological activity. For this compound, the stereochemistry at positions 5, 8, 9, and 10 is of particular importance. The naturally occurring ergot alkaloids typically possess a specific stereoconfiguration. nih.gov

The characterization of these isomeric forms relies heavily on NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments. NOE provides information about the spatial proximity of protons. For instance, an NOE correlation between the C-8 methyl protons and specific protons on the ergoline ring would help to confirm the β-orientation of the methyl group. Similarly, the stereochemistry at C-9 can be determined by observing NOE correlations between the H-9 proton and neighboring protons.

The interconversion between different isomers, particularly at the C-8 position, is a known phenomenon in ergoline chemistry and is influenced by factors such as pH and solvent. mdpi.com This epimerization can lead to a mixture of isomers, each with potentially different biological properties. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Conformational Analysis and Stability

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences and stability of complex molecules like this compound. These methods complement experimental data by providing insights into the molecule's dynamic behavior and the relative energies of different conformations.

Computational studies on related clavine alkaloids have shown that these molecules exhibit considerable conformational flexibility. nih.gov Molecular modeling can predict the preferred dihedral angles and interatomic distances, which can then be compared with experimental data from NMR. These theoretical calculations can also help to rationalize the observed stereochemical outcomes of chemical reactions and provide a deeper understanding of the factors governing the stability of different isomers. For example, computational models can be used to calculate the energy difference between the 8β,9α-isomer and other possible stereoisomers, thus predicting their relative abundance at equilibrium.

Pharmacological and Biochemical Investigations of 6,8 Dimethylergolin 9 Ol in Vitro

Receptor Binding and Ligand-Receptor Interaction Profiling

In vitro investigations are crucial for characterizing the interaction of a compound with its biological targets. For an ergoline (B1233604) derivative like 6,8-Dimethylergolin-9-ol, this involves a systematic assessment of its binding affinity and functional activity at various G protein-coupled receptors (GPCRs), particularly those for serotonin (B10506), dopamine (B1211576), and adrenaline.

The ergoline scaffold is a well-established pharmacophore for serotonin (5-hydroxytryptamine, 5-HT) receptors. taylorfrancis.com Ergot alkaloids typically display high affinity for various 5-HT receptor subtypes, including the 5-HT1, 5-HT2, and 5-HT5 families. nih.govnih.govresearchgate.net For example, studies on various 6-methylergoline (B1204273) derivatives have demonstrated significant affinity for 5-HT2 receptors. nih.gov The interaction is often stereospecific, with different isomers showing varied potency. nih.gov

While the prompt specifies the 5-HT3A receptor, it is an important point of distinction. Unlike the majority of serotonin receptors which are GPCRs, the 5-HT3A receptor is a ligand-gated ion channel. Ergot alkaloids are more commonly profiled against the GPCR subtypes (5-HT1, 5-HT2, etc.). However, given the broad activity of ergolines, interaction with the 5-HT3A receptor cannot be ruled out without direct experimental assessment. Such an investigation would determine if this compound acts as a modulator, either potentiating or inhibiting the ion channel's function.

The structural similarity between the ergoline nucleus and dopamine is a key reason for the pronounced dopaminergic activity of many compounds in this class. nih.govacs.org Naturally occurring and semi-synthetic ergolines often exhibit potent interactions with D2-like dopamine receptors (D2, D3, D4), frequently acting as agonists or partial agonists. nih.govfrontiersin.org For instance, studies on chanoclavine (B110796) analogues, which are also tricyclic ergot alkaloids, have shown that they can stimulate D2 receptors in the brain. nih.gov

The D2 receptor is a primary target for many ergoline-based therapeutics. nih.gov Characterizing the affinity of this compound for the D2 receptor would involve determining its binding constant (Ki or Kd). Subsequent functional assays would be necessary to establish whether it acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. D2-like receptors can exist in high-affinity and low-affinity states, and the interaction with these states can provide deeper insight into a compound's functional efficacy. frontiersin.org

Enzyme Interaction Studies and Biotransformation Pathways (in vitro Context)

The biotransformation of most drugs, including ergoline derivatives, is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues. nih.govmdpi.com In vitro studies to determine the metabolic fate of this compound would typically involve incubating the compound with human liver microsomes, which contain a rich complement of CYP450 enzymes. By analyzing the reaction mixture over time using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), researchers can identify the metabolites produced. To pinpoint which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6) are responsible, the compound would be incubated with a panel of individually expressed recombinant human CYP enzymes. nih.gov This approach helps predict potential drug-drug interactions.

No studies detailing the metabolites of this compound or identifying the specific CYP450 enzymes involved in its biotransformation are currently available.

A compound can act as an inhibitor or an inducer of CYP450 enzymes, which is a critical aspect of its pharmacological profile. nih.gov To assess this in vitro, specific fluorescent or colorimetric probe substrates for individual CYP450 isoforms are incubated with human liver microsomes in the presence and absence of this compound. A decrease in the metabolism of the probe substrate would indicate that this compound is an inhibitor of that specific enzyme. Conversely, enzyme induction is typically studied by treating cultured hepatocytes with the compound and measuring any subsequent increase in CYP450 enzyme expression or activity.

There is no available data on the potential of this compound to inhibit or induce any cytochrome P450 enzymes.

Cellular and Molecular Mechanism Elucidation in Controlled in vitro Models

Many ergoline derivatives exert their effects by interacting with G protein-coupled receptors (GPCRs), which modulate intracellular signaling pathways. wikipedia.org A primary pathway is the cyclic adenosine (B11128) monophosphate (cAMP) cascade. nih.govwikipedia.org Activation of a Gs-coupled receptor increases cAMP levels, while activation of a Gi-coupled receptor decreases them. The effect of this compound on this pathway would be tested in cells expressing a target receptor. Following application of the compound, intracellular cAMP levels would be measured using methods like enzyme-linked immunosorbent assay (ELISA) or reporter gene assays.

Another key signaling pathway involves β-arrestins. nih.govnih.gov Upon GPCR activation, β-arrestins are recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiation of G protein-independent signaling cascades. Assays using bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) can be employed to quantify the recruitment of β-arrestin to a target receptor in real-time in living cells upon exposure to a ligand.

No research has been published investigating the modulation of cAMP, β-arrestin, or any other intracellular signaling pathway by this compound.

To understand the potential physiological effects of a compound, its activity is studied in well-established cell lines. The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model in neuroscience. nih.gov These cells can differentiate to exhibit neuron-like characteristics and are used to study neurotoxicity, neuroprotection, and cellular differentiation pathways. nih.govnih.gov

The RAW 264.7 cell line is a murine macrophage-like line used extensively in immunology research to study inflammation. nih.gov Researchers can induce an inflammatory response in these cells (e.g., with lipopolysaccharide) and then treat them with the test compound to see if it modulates the production of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6). nih.govmdpi.commdpi.com

There are no available studies detailing the effects of this compound on the viability, differentiation, or signaling of PC12 cells, nor are there reports on its potential anti-inflammatory or immunomodulatory effects in RAW 264.7 macrophages.

Application of 2D and 3D Cell Culture Systems in Mechanistic Research

In mechanistic research, 2D cell cultures, or monolayers, offer a straightforward and high-throughput method for initial investigations. researchgate.netnih.gov This approach involves growing cells on a flat, rigid surface, which is advantageous for its simplicity, cost-effectiveness, and the ease of performing functional assays. researchgate.net For a compound like this compound, 2D cultures would be instrumental in initial screenings to determine its effects on cell viability, proliferation, and basic cellular functions across various cell lines.

However, the limitations of 2D cultures, such as altered cell morphology and a lack of the complex cell-cell and cell-extracellular matrix interactions found in vivo, have led to the increasing use of 3D cell culture models. researchgate.netnih.gov 3D systems, which include spheroids, organoids, and scaffolds, provide a more physiologically relevant environment. nih.govnih.gov These models can better mimic the architecture and microenvironment of natural tissues, offering a more accurate prediction of a compound's effects. nih.govresearchgate.net

For a compound such as this compound, transitioning to 3D models would allow for a deeper understanding of its mechanistic properties. For instance, in a cancer research context, 3D tumor spheroids could reveal how the compound affects cell populations in a more realistic, three-dimensional space, including its ability to penetrate tumor-like structures. nih.gov Gene expression analysis in cells grown in 3D models often shows greater similarity to in vivo tumors compared to 2D cultures. nih.gov

A comparative study utilizing both 2D and 3D models would be essential to fully characterize the in vitro pharmacological profile of this compound. The data generated from such studies would provide a comprehensive view of the compound's mechanism of action.

A hypothetical comparison of experimental setups for investigating this compound is presented below:

Feature2D Cell Culture System3D Cell Culture System
Model Adherent monolayer on plastic or glass surfacesSpheroids, organoids, or scaffold-based cultures
Cellular Morphology Flattened, stretched morphologyMore natural, rounded morphology with complex cell-cell interactions
Microenvironment Lacks the complexity of the extracellular matrixMore accurately mimics the in vivo microenvironment
Initial Applications High-throughput screening for bioactivity and cytotoxicityDeeper mechanistic studies, investigation of drug penetration and resistance
Data Interpretation Provides foundational data on cellular responsesOffers more predictive data for in vivo outcomes

Further investigation into the mechanistic details of this compound would involve a variety of cellular and molecular biology techniques within these culture systems. For example, gene and protein expression analyses could be performed to identify the molecular targets and pathways modulated by the compound. The use of advanced microscopy techniques would also allow for the visualization of the compound's effects on cellular structures and organization in both 2D and 3D models.

Structure Activity Relationship Sar Studies of 6,8 Dimethylergolin 9 Ol and Analogs

Impact of Ergoline (B1233604) Core Structural Modifications on Biological Activity

The tetracyclic ergoline ring system is the fundamental pharmacophore for a diverse range of biologically active compounds. nih.gov Modifications to this core structure can profoundly influence receptor affinity and selectivity, leading to a spectrum of pharmacological effects, including dopaminergic, serotonergic, and adrenergic activities. wikipedia.org The nature and position of substituents on the ergoline skeleton are critical determinants of its interaction with various G protein-coupled receptors (GPCRs). mdpi.com

The biological effects of ergoline derivatives are closely tied to their structural similarity to biogenic amine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. mdpi.com Key modifications to the ergoline core and their impact on activity include:

Substitution on the Indole (B1671886) Nitrogen (N-1): Alkylation or acylation at the N-1 position can modulate receptor selectivity. For instance, N1-isopropylation has been shown to increase affinity and specificity for the 5-HT₂A receptor over the α₁-adrenoceptor, which could potentially reduce side effects associated with some ergoline alkaloids. nih.gov

Substitution on the Aromatic Ring: Introducing substituents, such as halogens, on the aromatic portion of the indole nucleus can alter the electronic properties of the molecule and influence receptor binding. For example, bromination at the C-2 position of ergocryptine significantly enhances its dopamine agonist activity. researchgate.net

Saturation of the D-Ring: The presence and position of a double bond in the D-ring of the ergoline nucleus (e.g., Δ⁸,⁹ or Δ⁹,¹⁰) are crucial for activity. For example, hydrogenation of the Δ⁹,¹⁰ double bond to produce dihydro-derivatives can alter the compound's pharmacological profile, often increasing its affinity for certain receptor subtypes.

The versatility of the ergoline scaffold allows for fine-tuning of its pharmacological properties. Derivatives of D-lysergic acid amidated with small amino-alcohols tend to show high affinity for serotonin receptors, whereas peptide ergot alkaloids typically exhibit high affinity for α-adrenergic receptors. researchgate.net This adaptability has made the ergoline core a privileged structure in medicinal chemistry for targeting central nervous system (CNS) disorders. nih.gov

Table 1: Impact of Ergoline Core Modifications on Receptor Activity

Modification Position Example Effect Receptor(s) Affected
Alkylation N-1 Increased selectivity 5-HT₂A, α₁-Adrenergic
Bromination C-2 Increased agonist activity Dopamine
Hydrogenation Δ⁹,¹⁰ Altered affinity profile Dopamine, Serotonin
Amidation C-8 High affinity Serotonin
Peptide Linkage C-8 High affinity α-Adrenergic

Role of Methyl Substitutions at Positions C-6 and C-8 in Modulating Activity

Methyl groups at positions C-6 and C-8 of the ergoline ring system play a significant role in modulating the biological activity of these compounds. Their presence, absence, or replacement with other functional groups can drastically alter receptor binding affinity, selectivity, and functional efficacy.

The substituent at the C-8 position is one of the most varied among ergoline derivatives and is a primary determinant of the compound's pharmacological profile. researchgate.net

Clavine Alkaloids: In simpler clavine alkaloids, the C-8 position is often occupied by a methyl or hydroxymethyl group. These compounds serve as biosynthetic precursors to more complex ergolines and possess their own distinct biological activities. researchgate.net

Lysergic Acid Derivatives: In the lysergic acid series, the C-8 position bears a carboxylic acid group, which is typically derivatized as an amide. The nature of the amide substituent dramatically influences receptor selectivity. researchgate.netresearchgate.net

Synthetic Analogs: In synthetic analogs like 6,8-Dimethylergolin-9-ol, the C-8 position is substituted with a methyl group. The size, stereochemistry, and electronic nature of the C-8 substituent are crucial. Modifying groups at this position can lead to significant changes in potency and the balance between agonist and antagonist activity at various receptors. researchgate.net The substitution of methyl groups in complex, biologically active molecules has been widely exploited in SAR studies to enhance therapeutic properties. nih.gov

Table 2: Influence of C-8 Substitution on Ergoline Derivative Activity

C-8 Substituent Compound Class General Biological Profile
-CH₃ / -CH₂OH Clavine Alkaloids Varies; often precursors with distinct CNS activities
-COOH / -CONR₁R₂ Lysergic Acid Amides Potent serotonin and dopamine receptor ligands
-CH₃ (in 6,8-dimethyl) Synthetic Ergoline Specific receptor binding profile under investigation

Influence of the Hydroxyl Group at C-9 and Overall Stereochemistry on Receptor Binding and Selectivity

The hydroxyl group is a versatile functional group that can significantly contribute to a molecule's binding affinity through the formation of hydrogen bonds with amino acid residues in the receptor's binding site. researchgate.net The contribution of a hydroxyl group to binding affinity can be substantial, but it is highly dependent on its ability to be positioned correctly within the ligand-receptor complex. researchgate.net An improperly placed hydroxyl group can lead to a significant loss of affinity due to the high energetic penalty associated with desolvating the polar group without forming favorable interactions. researchgate.net In the context of this compound, the C-9 hydroxyl group is a key feature whose orientation can determine the compound's ability to engage with specific residues in dopamine or serotonin receptors.

Stereochemistry is another crucial determinant of activity in ergoline derivatives. The rigid, tetracyclic structure of the ergoline core contains multiple chiral centers, and slight changes in their configuration can lead to profound differences in biological activity.

Isomerism at C-8: Ergot alkaloids can readily isomerize at the C-8 position. For example, derivatives of d-lysergic acid are biologically active, whereas their C-8 epimers, the d-isolysergic acid derivatives, are often significantly less potent or inactive. This stereoisomerism affects the orientation of the substituent at C-8, which is critical for receptor interaction. mdpi.com

Table 3: Impact of Stereochemistry on Ergoline Activity

Feature Position(s) Impact on Activity
Epimerization C-8 Can dramatically reduce or abolish biological activity
Substituent Orientation C-9 Affects hydrogen bonding potential and receptor fit
Ring Conformation D-Ring Determines the overall 3D shape and substituent positioning

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Ergoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to build mathematical models that correlate the chemical structure of compounds with their biological activity. frontiersin.org These techniques are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and gaining insight into the molecular features required for a desired pharmacological effect. For complex molecules like ergoline derivatives, 3D-QSAR approaches are particularly useful.

The most common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules. It then uses statistical methods, such as Partial Least Squares (PLS), to generate a model that relates variations in these fields to changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease activity. nih.gov

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the physicochemical properties influencing ligand-receptor interactions.

To build a robust 3D-QSAR model for ergoline derivatives, a dataset of compounds with known biological activities (e.g., receptor binding affinities or functional potencies) is required. The crucial first step is the structural alignment of all molecules onto a common template or scaffold. nih.gov The predictive power of the resulting model is rigorously validated using both internal and external statistical methods. mdpi.com

The insights gained from CoMFA and CoMSIA contour maps can guide the rational design of new ergoline analogs. For example, a contour map might indicate that a bulky, electropositive substituent is favored in a specific region of the molecule, prompting chemists to synthesize derivatives with these features to enhance biological activity. frontiersin.org

Table 4: Key Statistical Parameters in 3D-QSAR Model Validation

Parameter Description Indication of a Good Model
Cross-validated correlation coefficient A high value (typically > 0.5) indicates good internal predictive ability.
Non-cross-validated correlation coefficient A high value indicates a good fit of the model to the training set data.
R²pred Predictive r² for the external test set A high value (typically > 0.6) indicates good external predictive ability.
SEE Standard Error of the Estimate A low value indicates a smaller difference between predicted and experimental values.
F-value F-test statistic A high value indicates a statistically significant regression model.

Future Directions and Emerging Research Challenges for 6,8 Dimethylergolin 9 Ol

Advancements in Biosynthetic Pathway Engineering for Tailored Derivative Synthesis

The natural biosynthetic pathways of ergoline (B1233604) alkaloids are complex, involving a multitude of enzymatic steps. A significant future direction lies in the application of biosynthetic pathway engineering to create novel derivatives of 6,8-Dimethylergolin-9-ol. This could involve the heterologous expression of genes from different organisms to introduce new functionalities or the modification of existing enzymes to alter their substrate specificity. Such tailored synthesis could lead to the production of compounds with enhanced biological activity or improved pharmacokinetic properties.

Key Research Objectives:

Identification and characterization of the complete biosynthetic gene cluster responsible for the production of this compound.

Development of a robust heterologous expression system, potentially in a microbial host like Escherichia coli or Saccharomyces cerevisiae, for the production of this compound.

Site-directed mutagenesis of key enzymes in the pathway to generate a library of novel derivatives.

High-Throughput Screening and Advanced Computational Approaches for Ligand Discovery

To identify the biological targets of this compound and discover new ligands with similar scaffolds, high-throughput screening (HTS) and advanced computational methods will be indispensable. HTS allows for the rapid screening of large compound libraries against a variety of biological targets. In parallel, computational approaches such as molecular docking and virtual screening can predict the binding affinity of this compound and its theoretical derivatives to known protein structures, thereby prioritizing compounds for synthesis and biological testing.

Potential Methodologies:

Screening MethodDescription
High-Throughput Screening (HTS) Automated screening of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.
Virtual Screening A computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
Molecular Docking A method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Development and Application of Sophisticated in vitro Models for Deeper Mechanistic Insight

A critical challenge in understanding the biological role of any new compound is elucidating its mechanism of action. The development and use of sophisticated in vitro models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, will be crucial for gaining deeper mechanistic insights into the effects of this compound. These models can more accurately recapitulate the complex cellular environments of native tissues compared to traditional 2D cell cultures, providing more physiologically relevant data.

Examples of Advanced in vitro Models:

3D Cell Cultures (Spheroids): Aggregates of cells that mimic the microenvironment of tissues.

Organoids: Self-organizing 3D structures grown from stem cells that resemble miniature organs.

Organs-on-a-Chip: Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems.

Exploration of Undiscovered Biochemical Interactions and Novel Biological Pathways

The ergoline scaffold is known to interact with a variety of receptors, particularly those in the serotonin (B10506), dopamine (B1211576), and adrenergic families. A key area of future research will be to explore the full spectrum of biochemical interactions of this compound. This will involve unbiased "omics" approaches, such as proteomics and metabolomics, to identify novel protein binding partners and downstream metabolic pathways affected by the compound. Uncovering these undiscovered interactions could reveal entirely new biological roles and therapeutic potentials for this compound.

Investigative Techniques:

TechniqueApplication
Proteomics Large-scale study of proteins to identify novel binding partners of this compound.
Metabolomics The systematic study of the unique chemical fingerprints that specific cellular processes leave behind to identify metabolic pathways modulated by the compound.
Transcriptomics The study of the complete set of RNA transcripts that are produced by the genome, under specific circumstances or in a specific cell, to understand how this compound may alter gene expression.

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